GSK-J4 hydrochloride was developed as part of research efforts aimed at modulating epigenetic mechanisms through the inhibition of specific histone demethylases. It is classified as a synthetic organic compound and is noted for its ability to penetrate cellular membranes, which enhances its bioavailability in various biological contexts . The compound is often used in biochemical research to study gene regulation mechanisms influenced by histone modifications.
The synthesis of GSK-J4 hydrochloride involves several key steps, typically executed under controlled conditions to ensure high purity and yield. One common method utilizes microwave-assisted synthesis, where specific reagents are combined in dimethyl sulfoxide (DMSO) and heated to facilitate the reaction.
The molecular structure of GSK-J4 hydrochloride can be described as follows:
The structure can be visualized using standard chemical drawing software or databases like PubChem, where it is represented with its InChIKey: WBKCKEHGXNWYMO-UHFFFAOYSA-N .
GSK-J4 hydrochloride primarily functions through its inhibition of histone demethylation processes. The most notable reaction involves its interaction with histone lysine residues, particularly histone H3 at lysine 27 (H3K27), where it prevents the removal of methyl groups.
GSK-J4 hydrochloride exerts its effects by selectively inhibiting the activity of specific histone demethylases. This inhibition alters gene expression profiles by stabilizing methylation marks on histones.
GSK-J4 hydrochloride exhibits several key physical and chemical properties:
The stability data indicates that GSK-J4 hydrochloride does not decompose under standard laboratory conditions, making it suitable for various experimental applications.
GSK-J4 hydrochloride has several important scientific uses:
Histone 3 lysine 27 trimethylation (H3K27me3) is a transcriptionally repressive epigenetic mark critical for regulating gene expression during development, cellular differentiation, and oncogenesis. The removal of this mark is catalyzed by the jumonji domain-containing demethylases lysine demethylase 6A (KDM6A/UTX) and lysine demethylase 6B (KDM6B/JMJD3). These enzymes facilitate gene activation by demethylating H3K27me3 to lower methylation states (H3K27me2/me1) via Fe²⁺- and α-ketoglutarate-dependent oxygenase activity [1] [4].
Aberrant demethylase activity contributes to pathological states:
Table 1: Biological Consequences of Lysine Demethylase 6A/Lysine Demethylase 6B Dysregulation
Disease Context | Target Genes Derepressed | Functional Outcome |
---|---|---|
Glioblastoma | Cell cycle regulators | Increased proliferation, reduced apoptosis [8] |
Mantle cell lymphoma | Nuclear factor kappa B subunits | Adhesion-mediated drug resistance [2] |
Craniosynostosis | Runx2, Alkaline Phosphatase | Premature osteogenesis [4] |
Autoimmune encephalomyelitis | IL-6, TNF-α | Enhanced inflammation [3] |
GSK-J4 is a first-in-class catalytic inhibitor of lysine demethylase 6A and lysine demethylase 6B, designed through structure-guided optimization. Key structural insights include:
Selectivity profiling confirms GSK-J1’s specificity:
Table 2: Selectivity Profile of GSK-J1 Against Jumonji Demethylases
Enzyme | GSK-J1 Half-Maximal Inhibitory Concentration (μM) | α-Ketoglutarate Concentration (μM) |
---|---|---|
Lysine demethylase 6B | 0.06 | 10 |
Lysine demethylase 5B | 0.95 | 5 |
Lysine demethylase 5C | 1.76 | 5 |
Lysine demethylase 4A | 44.30 | 10 |
Lysine demethylase 4E | 19.60 | 10 |
GSK-J4 (hydrochloride salt) is an ethyl ester prodrug designed to enhance cellular permeability. Its mechanism of activation involves:
The prodrug strategy addresses a key pharmacokinetic challenge:
Functional validation of this mechanism includes:
Table 3: Disease Models Demonstrating GSK-J4 Efficacy via Prodrug Activation
Disease Model | Key Outcome | Validation Method |
---|---|---|
Glioblastoma | H3K27me3 accumulation; reduced proliferation | Western blot, Cell Counting Kit-8 [8] |
Experimental autoimmune encephalomyelitis | Tolerogenic dendritic cells; reduced inflammation | Cytokine ELISA, adoptive transfer [3] |
Craniosynostosis (Twist-1del/+ mice) | Suppressed suture fusion; osteogenic gene repression | Histology, chromatin immunoprecipitation [4] |
Cervical cancer | Epithelial-mesenchymal transition reversal | Chromatin immunoprecipitation, scratch assay [7] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0